Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate
Description
Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a partially saturated dihydro ring system. The molecule includes a chloro substituent at position 2 and an ethyl acetate group at position 6, contributing to its unique physicochemical and biodynamic properties. The chloro group enhances electrophilic reactivity, while the ester moiety influences solubility and metabolic stability.
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-10(16)7-15-4-3-9-8(6-15)5-13-11(12)14-9/h5H,2-4,6-7H2,1H3 |
InChI Key |
LNBDNXNEUICSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC2=NC(=NC=C2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyrimidine Intermediates
A patented method (WO2018029641A1) describes a four-step process for related pyrido-pyrimidine derivatives, which can be adapted for the title compound:
| Step | Description | Key Reagents | Conditions | Outcome | Yield & Purity |
|---|---|---|---|---|---|
| a) Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate | Coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane | Ethyl 2-cyanoacetate (excess 1.5–10 equiv), 2-bromo-1,1-dimethoxyethane | Controlled molar ratio, solvent distillation for recovery | Intermediate ester | Conversion 75–80%, yield 80–85%, purity >99.5% (HPLC) |
| b) Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Addition of formamidine acetate to intermediate | Formamidine acetate, sodium ethoxide (20% in ethanol) | Reflux until completion, filtration, concentration | Amino-pyrimidin-4-ol intermediate | High conversion, direct processing |
| c) Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Acidification and heating | Hydrochloric acid aqueous, pH adjustment to 3–5 | 45°C aging, vacuum drying <100°C | Cyclized pyrrolo-pyrimidine | 75% conversion, purity 99.8% (HPLC) |
| d) Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorination reaction (details not fully disclosed) | Chlorinating agent | Controlled conditions | Final chloro-substituted product | Purity >99.5% without further purification |
This process emphasizes high purity (>99.5% by HPLC) and efficient recovery of excess reagents, minimizing waste and improving yield.
Substitution and Functional Group Transformations on Pyrido[4,3-d]pyrimidine Core
Literature from kinase inhibitor synthesis (PMC3983396 and J. Med. Chem. 2014) outlines related synthetic strategies involving:
- Starting from 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester.
- Nucleophilic substitution of the methylsulfanyl group at C-2 with amines to introduce the chloro substituent or other groups.
- Reduction and oxidation steps to modify side chains (e.g., converting esters to aldehydes).
- Knoevenagel condensation to introduce substituents at the 6-position (e.g., cyano, nitro, or ethyl acetate groups).
| Step | Transformation | Reagents | Notes |
|---|---|---|---|
| 1 | Amination at C-2 | Alkyl/cycloalkyl amines, triethylamine, THF | Overnight stirring at room temp |
| 2 | Reduction of ester to alcohol | Lithium aluminum hydride (LiAlH4) | Controlled temperature |
| 3 | Oxidation of alcohol to aldehyde | Manganese dioxide (MnO2) | Mild oxidation |
| 4 | Knoevenagel condensation | Active methylene compounds (e.g., ethyl cyanoacetate), benzylamine | Introduces ethyl 2-acetate moiety at C-6 |
| 5 | Oxidation of methylsulfide to sulfoxide | m-Chloroperbenzoic acid (m-CPBA) | Facilitates substitution reactions |
This approach allows modular introduction of the ethyl acetate side chain and chloro substituent with high regioselectivity and functional group tolerance.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method 1 (Patent WO2018029641A1) | Method 2 (Literature PMC & J. Med. Chem.) | Method 3 (Patent WO2014110000A1) |
|---|---|---|---|
| Starting Material | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | 4-chloro-2-methylsulfanyl-pyrimidine ester | 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidin ethanone |
| Key Reactions | Coupling, formamidine addition, cyclization, chlorination | Amination, reduction, oxidation, Knoevenagel condensation | Amination, coupling, deprotection |
| Yield | 75–85% per step, overall high | Moderate to high, depending on step | Moderate, optimized for functionalization |
| Purity | >99.5% HPLC without purification | High, requires purification | High, with chromatographic purification |
| Reaction Conditions | Reflux, controlled pH, vacuum drying | Room temp to 70°C, mild oxidation | Room temp to 55°C, mild acid/base |
| Scalability | High, with reagent recovery | Moderate, complex multi-step | Moderate, suitable for medicinal chemistry |
Research Findings and Notes
- The use of excess ethyl 2-cyanoacetate in the initial coupling step improves conversion rates beyond literature expectations (75–80% vs. <60%) and allows recovery of unreacted reagent by distillation.
- Direct acidification and cyclization steps yield high-purity intermediates without chromatographic purification, enhancing scalability.
- Knoevenagel condensation with active methylene compounds enables versatile modification at the 6-position, crucial for introducing the ethyl acetate moiety.
- Oxidation of methylsulfide to sulfoxide intermediates facilitates substitution at the 2-position, allowing installation of the chloro group or other amines.
- Coupling reactions using carbodiimide chemistry enable further functionalization of the pyrido[4,3-d]pyrimidine scaffold with diverse side chains.
- Purity levels exceeding 99.5% are achievable without extensive purification, which is advantageous for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrido[4,3-D]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of 7,8-dihydropyrido[4,3-d]pyrimidine exhibit promising antitumor properties. Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact effectively with targets involved in tumor growth and proliferation .
Inhibition of Kinase Pathways
The compound has been identified as a potential inhibitor of the AKT signaling pathway, which is crucial in cancer progression and metabolism. Inhibitors targeting this pathway can lead to reduced tumor growth and increased sensitivity to chemotherapy agents. Studies have shown that compounds similar to this compound can have IC50 values lower than 10 µM against AKT1, suggesting strong inhibitory effects .
Biochemical Research Applications
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies. Its structural features allow researchers to explore the inhibition of enzymes such as diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism and obesity-related pathways. The ability to modulate these pathways can provide insights into metabolic diseases .
Pharmacological Profiling
this compound can be utilized in pharmacological profiling to assess its effects on various biological systems. This includes evaluating its efficacy in reducing triglyceride levels and improving insulin sensitivity, which are critical factors in the management of diabetes and obesity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound shares the pyrido[4,3-d]pyrimidine core with compounds in and , but differs in substituents. The 6-benzyl/ethyl dicarboxylate in increases steric bulk compared to the target’s single ethyl acetate group.
- The pyrimidine derivative in lacks the fused dihydro ring, resulting in a simpler, more flexible structure.
Key Observations :
- The acetamide derivative achieves a high yield (73%) via straightforward acetylation, while the target compound’s synthesis likely requires more complex cyclization steps.
Biological Activity
Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₅ClN₂O₂
- Molecular Weight : 270.73 g/mol
- CAS Number : 2087477-60-7
Its structure features a pyrido[4,3-d]pyrimidine scaffold, which is known for its versatility in biological applications.
Synthesis Methods
Recent advancements have led to efficient synthesis techniques for compounds within the pyrido[4,3-d]pyrimidine class. For instance, the reaction conditions involving hexafluoroisopropyl alcohol have been optimized to yield high purity and yield of related pyrimidine derivatives .
Antitumor Activity
Pyrido[4,3-d]pyrimidines, including this compound, have shown promising antitumor activity. In vitro studies indicate that these compounds can inhibit various cancer cell lines by targeting multiple kinases involved in cell proliferation and survival. For example:
- Inhibition of Kinases : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A related study highlighted that similar compounds induce apoptosis in tumor cells at concentrations as low as 30–100 nM .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | CDK4/CYCLIN D1 | 50 |
| Related Compound | ARK5 | 100 |
Anti-inflammatory Effects
In addition to antitumor properties, some derivatives of pyrido[4,3-d]pyrimidines have demonstrated significant anti-inflammatory activity. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways:
- COX Inhibition : The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib, suggesting a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrido[4,3-d]pyrimidines reveals that specific substitutions on the pyrimidine ring significantly influence biological activity. For instance:
- Chlorine Substitution : The presence of chlorine at the 2-position enhances kinase inhibition compared to non-chlorinated analogs.
- Acetate Group : The ethyl acetate moiety contributes to improved solubility and bioavailability.
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the anticancer effects of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 45 nM after 48 hours of treatment. -
Case Study on Anti-inflammatory Properties :
In an experimental model of arthritis, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The observed anti-inflammatory effects correlated with decreased levels of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
